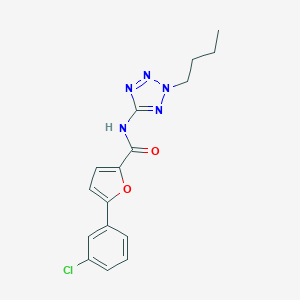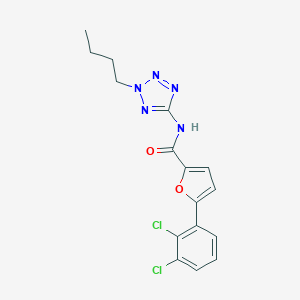![molecular formula C21H21ClN2O4S B283299 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide, also known as CB-3-MA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to have a high affinity for certain protein targets, making it a promising candidate for drug development.
Wirkmechanismus
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide inhibits CAIX and CAXII by binding to the active site of the enzymes. This binding prevents the enzymes from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is a critical step in maintaining the pH balance of cancer cells. Inhibition of CAIX and CAXII leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CAIX and CAXII leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its protein targets, which makes it a potent inhibitor. However, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide also has some limitations. It has a short half-life in vivo, which may limit its therapeutic potential. In addition, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide may have off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide research. One direction is to optimize the pharmacokinetics of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide to improve its half-life and bioavailability. Another direction is to investigate the potential of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide as a combination therapy with other cancer treatments. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide may also have potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis. Further research is needed to fully understand the potential of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide as a therapeutic agent.
Conclusion
In conclusion, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has a high affinity for certain protein targets, including CAIX and CAXII, which makes it a promising candidate for drug development. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide inhibits CAIX and CAXII by binding to the active site of the enzymes, which leads to a decrease in intracellular pH and inhibition of tumor growth and metastasis. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide research, including optimization of its pharmacokinetics and investigation of its potential as a combination therapy.
Synthesemethoden
The synthesis of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been described in several research papers. The most common method involves the reaction of 2-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to form the final product, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide. The synthesis of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for certain protein targets, including carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII). CAIX and CAXII are overexpressed in a variety of cancers, including renal cell carcinoma, breast cancer, and lung cancer. Inhibition of CAIX and CAXII has been shown to reduce tumor growth and metastasis in preclinical models.
Eigenschaften
Molekularformel |
C21H21ClN2O4S |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-21-12-15(13-24-17-7-9-18(10-8-17)29(23,25)26)6-11-20(21)28-14-16-4-2-3-5-19(16)22/h2-12,24H,13-14H2,1H3,(H2,23,25,26) |
InChI-Schlüssel |
UUUMYYJCHSKGPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

